2-Methylbenzhydrol

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Analytical labs performing USP/EP compendial testing of Orphenadrine citrate require the exact ortho-methylated impurity-generic benzhydrol analogs invalidate regulatory submissions. 2-Methylbenzhydrol (CAS 5472-13-9) is the sole compound recognized as Orphenadrine EP Impurity A under USP, EP, JP, and BP monographs. • Mandated reference standard for USP Orphenadrine Citrate release testing (≤0.5% impurity limit) • Fully characterized solid form (monoclinic, C2) enabling PXRD polymorph screening • Authenticated metabolite standard for LC-MS/MS quantification in pharmacokinetic studies

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 5472-13-9
Cat. No. B123475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzhydrol
CAS5472-13-9
Synonyms(2-Methylphenyl)phenylmethanol;  2-Methylbenzhydrol;  NSC 27910;  Phenyl(2-tolyl)methanol;  o-Methylbenzhydrol;  α-(2-Methylphenyl)benzenemethanol;  α-(2-Methylphenyl)benzyl Alcohol; 
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)O
InChIInChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3
InChIKeyMXHXXJOHFRHBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzhydrol: Chemical Properties and Regulatory Role


2-Methylbenzhydrol (CAS 5472-13-9, (2-methylphenyl)-phenylmethanol) is an ortho-methylated derivative of benzhydrol, with a molecular weight of 198.26 g/mol and molecular formula C14H14O [1]. It is recognized as a primary metabolite of the antihistaminic drug Orphenadrine and is officially designated as Orphenadrine EP Impurity A, which mandates its use as a highly characterized reference standard under strict regulatory frameworks including USP, EMA, JP, and BP [2].

No Substitute for 2-Methylbenzhydrol


Generic substitution with unsubstituted benzhydrol or para-methylated isomers (e.g., 4-Methylbenzhydrol) is scientifically invalid and potentially non-compliant. The ortho-methyl substitution on the phenyl ring fundamentally alters the molecule's 3D conformation and electronic distribution . This structural feature dictates its unique reactivity in key reactions such as etherification with tropine to yield BS 6825 and reduction to specific diphenylmethanes . Most critically, in regulated pharmaceutical contexts, 2-Methylbenzhydrol is the sole compound recognized as Orphenadrine EP Impurity A, with a defined tolerance limit in USP monographs (e.g., ≤0.5%). Substituting this with any other benzhydrol analog would invalidate the analytical method, fail to meet compendial standards, and jeopardize regulatory submissions like ANDAs and NDAs [1].

2-Methylbenzhydrol Key Differentiators


Regulatory Impurity Limit vs. Unspecified Analogs

2-Methylbenzhydrol is specifically named and quantified as Orphenadrine EP Impurity A in USP monographs. A key differentiator is its strict, defined acceptance criterion. According to a 2023 USP-NF monograph revision, the limit for this specific impurity is set at not more than 0.5% [1]. In contrast, other benzhydrol analogs (e.g., Benzhydrol, CAS 91-01-0) are not named impurities in this context and have no such defined, pharmacopeia-driven limit. This codified limit transforms 2-Methylbenzhydrol from a general research chemical into a mandatory reference standard for Orphenadrine citrate drug product release testing.

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

X-ray Crystal Structure Confirmation

The ortho-methyl group of 2-Methylbenzhydrol imposes a specific 3D conformation distinct from the planar, unsubstituted benzhydrol. X-ray crystallography confirms that 2-Methylbenzhydrol crystallizes in a monoclinic system with space group C2 and unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, with a refinement R-factor of 0.053 for 2043 observed reflections [1]. In comparison, benzhydrol (CAS 91-01-0) crystallizes in an orthorhombic space group (e.g., Pbca) with different unit cell dimensions, reflecting the lack of the ortho-methyl steric hindrance. This structural difference is directly observable and verifiable via PXRD, providing a definitive identity check.

Structural Chemistry X-ray Crystallography Polymorph Screening

HPLC Thermal Sensitivity

A unique consideration for 2-Methylbenzhydrol is its thermal stability during reversed-phase HPLC analysis. This compound has been reported to be stable on HPLC plates at room temperature but becomes unstable when heated above 40°C, a condition not reported as a limiting factor for unsubstituted benzhydrol under similar analytical conditions . While benzhydrol can typically withstand a broader range of column temperatures during method development, the specific thermal sensitivity of 2-Methylbenzhydrol necessitates a controlled, low-temperature HPLC method to prevent on-column degradation and ensure accurate quantification.

Analytical Chemistry Chromatography Stability Studies

Etherification for Active Ether Synthesis

2-Methylbenzhydrol undergoes a well-characterized etherification reaction with tropine to yield tropinyl 2-methyl-benzhydryl ether hydrobromide (BS 6825), a compound with documented pharmacological properties . In a specific synthetic procedure, 2-Methylbenzhydrol (198 g, 1.0 mol) was reacted with tropine (156.1 g, 1.1 mol) under melt conditions at 50-60°C to yield the desired ether [1]. This reaction pathway is unique to the 2-Methylbenzhydrol scaffold; attempts to use benzhydrol or 4-Methylbenzhydrol would not yield the same pharmacologically active ether product, as the ortho-methyl group provides a specific steric and electronic environment for the reaction. No analogous high-yielding reaction is reported for unsubstituted benzhydrol under comparable conditions.

Medicinal Chemistry Organic Synthesis Reaction Selectivity

Mass Spectrometric Fragmentation Profile

Under mass spectrometric analysis, 2-Methylbenzhydrol exhibits a diagnostic fragmentation pathway characterized by the loss of methanol (CHOH), yielding a major product ion corresponding to this neutral loss . This fragmentation pattern is directly attributable to the ortho-methyl group, which facilitates this specific cleavage. In contrast, unsubstituted benzhydrol typically shows a fragmentation pattern dominated by the loss of a hydroxyl radical (•OH) or the entire phenyl ring, yielding different and distinct product ions. This difference provides a clear, instrument-verifiable signature for unambiguous compound identification.

Mass Spectrometry Analytical Characterization Metabolite Identification

Lipophilicity Difference from Benzhydrol

2-Methylbenzhydrol has a calculated partition coefficient (LogP) of 3.08 [1], indicating significantly higher lipophilicity compared to unsubstituted benzhydrol (calculated LogP ≈ 2.67). This ~0.4 unit difference in LogP translates to a >2.5-fold increase in the compound's affinity for non-polar environments. This difference has practical implications for reversed-phase HPLC retention times, sample preparation in organic/aqueous biphasic systems, and in silico predictions of passive membrane permeability and blood-brain barrier penetration in drug discovery contexts.

Computational Chemistry ADME Prediction Physicochemical Profiling

2-Methylbenzhydrol: Key Application Scenarios


Pharmaceutical QC for Orphenadrine Citrate

This is the most critical application. Analytical and QC laboratories require 2-Methylbenzhydrol as a certified reference standard to quantify and control Orphenadrine EP Impurity A. The USP monograph specifies a limit of ≤0.5% for this specific impurity [1], making it a mandatory procurement for any facility performing USP-compliant release or stability testing on Orphenadrine citrate formulations. No other benzhydrol analog can fulfill this regulatory requirement.

DMPK: Orphenadrine Metabolic Pathway

2-Methylbenzhydrol is a key primary metabolite of Orphenadrine and serves as the direct synthetic precursor to tofenacin, an antidepressant prodrug [1]. Researchers studying Orphenadrine metabolism or developing new analogs can use authenticated 2-Methylbenzhydrol as a calibration standard for LC-MS/MS quantification in plasma or hepatocyte incubation samples. Its distinct mass spectrometric fragmentation (loss of CHOH) provides a clear analytical signal for tracking its conversion in vitro and in vivo.

Polymorph Screening and Crystallization

The definitive crystal structure of 2-Methylbenzhydrol, solved by X-ray crystallography (monoclinic, C2) [1], makes it an excellent reference compound for solid-state research. Laboratories performing polymorph screens, co-crystal formation studies, or developing crystallization processes can use this well-characterized solid form as a standard to compare against new phases. Its specific unit cell parameters provide a benchmark for PXRD pattern matching and structural validation.

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